molecular formula C7H7NOS B096992 1-methyl-2-(sulfinylamino)benzene CAS No. 15182-74-8

1-methyl-2-(sulfinylamino)benzene

Cat. No.: B096992
CAS No.: 15182-74-8
M. Wt: 153.2 g/mol
InChI Key: XYPGFEPVLMKJKM-UHFFFAOYSA-N
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Description

1-Methyl-2-(sulfinylamino)benzene is a chiral sulfinamide that serves as a versatile and critical building block in organic synthesis, particularly for the stereoselective construction of nitrogen-containing compounds with potential biological activity. Its primary research value lies in its application as a chiral auxiliary for the synthesis of novel therapeutic candidates. This compound has been strategically employed in the development of focused libraries of synthetic alkaloids and other complex molecules designed to inhibit specific cancer targets . A significant application of this compound is in the synthesis of RAD51 inhibitors, such as the IBR series of compounds . RAD51 is a protein that plays a critical role in the homologous recombination DNA repair pathway, and its elevated levels in many cancer cells contribute to proliferation, survival, and resistance to chemotherapy . Inhibiting RAD51 is therefore a promising strategy for treating difficult-to-treat cancers, including triple-negative breast cancer . Researchers utilize this sulfinamide reagent in key synthetic steps, such as diastereoselective additions, to create chiral centers in potential drug molecules . These synthetic efforts have led to the identification of compounds with improved growth inhibition activity in cancer cell lines, demonstrating the value of this chemical scaffold in medicinal chemistry and anticancer drug discovery research . The compound enables the exploration of structure-activity relationships and the development of more potent and selective bioactive agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c1-6-4-2-3-5-7(6)8-10-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPGFEPVLMKJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164884
Record name Benzenamine, 2-methyl-N-sulfinyl-
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Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15182-74-8
Record name 2-Methyl-N-sulfinylbenzenamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-methyl-N-sulfinyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2-methyl-N-sulfinyl-
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Chemical Reactivity and Mechanistic Investigations of 1 Methyl 2 Sulfinylamino Benzene

Transformations of the Sulfinylamino Moiety

The sulfinylamino group is the most reactive site in 1-methyl-2-(sulfinylamino)benzene for many chemical transformations. Its unique electronic structure allows for reactions with both oxidizing and reducing agents, providing pathways to synthesize different classes of organosulfur compounds.

The oxidation of the sulfinylamino group typically involves the conversion of the sulfur(IV) center to a higher oxidation state, most commonly sulfur(VI). This transformation leads to the formation of sulfonyl derivatives, which are of significant interest in various fields of chemistry.

The oxidation of N-sulfinylamines, such as this compound, yields the corresponding N-sulfonylamines (or sulfonamides). In this reaction, the sulfinylamino group (–N=S=O) is converted into a sulfonylamino group (–NH–SO2–). A common and effective oxidant for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). nih.govderpharmachemica.com The reaction involves the transfer of an oxygen atom from the peroxyacid to the sulfur atom of the sulfinylamino group. The resulting product from the oxidation of this compound would be 1-methyl-2-(sulfonylamino)benzene.

The general transformation can be represented as: Ar–N=S=O + [Oxidizing Agent] → Ar–NH–SO₂–R (where R can be a hydroxyl group from the workup or part of the reagent)

This oxidation is a key step in the synthesis of sulfonamides, a class of compounds with a wide range of applications.

The choice of oxidizing agent is crucial as it can influence the outcome of the reaction, especially in a molecule like this compound which contains other oxidizable sites, such as the methyl group.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are known to oxidize alkyl groups attached to an aromatic ring to carboxylic acids. youtube.comsciencemadness.org Therefore, using potassium permanganate for the oxidation of this compound could potentially lead to the oxidation of the methyl group in addition to, or instead of, the sulfinylamino group, depending on the reaction conditions. sci-hub.se Hydrogen peroxide (H₂O₂) can also be used as an oxidizing agent, often in the presence of a catalyst. Its selectivity can be tuned by adjusting the reaction conditions.

Peroxyacids like m-CPBA are generally selective for the oxidation of sulfur-containing functional groups over alkyl side chains under controlled conditions. nih.govderpharmachemica.com This selectivity makes them particularly useful for the specific transformation of the sulfinylamino group to a sulfonyl group without affecting the methyl substituent on the benzene (B151609) ring.

Table 1: Selectivity of Common Oxidizing Agents for this compound

Oxidizing Agent Primary Target Functional Group Expected Product(s) Notes
m-Chloroperoxybenzoic acid (m-CPBA) Sulfinylamino group 1-Methyl-2-(sulfonylamino)benzene Generally selective for sulfur oxidation. nih.govderpharmachemica.com
Potassium Permanganate (KMnO₄) Methyl group and potentially the sulfinylamino group 2-(Sulfinylamino)benzoic acid, 2-(Sulfonylamino)benzoic acid, or other oxidation products A very strong oxidizing agent that can lead to multiple products. sciencemadness.orgsci-hub.se
Hydrogen Peroxide (H₂O₂) Sulfinylamino group 1-Methyl-2-(sulfonylamino)benzene Selectivity can be dependent on catalysts and reaction conditions.

Reduction Reactions

The reduction of the sulfinylamino group in this compound can lead to the formation of either the corresponding amine (o-toluidine) and a reduced form of sulfur, or a thiol derivative, depending on the reducing agent and reaction conditions.

The reduction of the S-N bond in sulfinylamine derivatives can be achieved using powerful reducing agents. For instance, the reduction of a sulfinamide with diisobutylaluminium hydride (DIBAL-H) has been shown to yield a thiol. nih.gov Applying this to this compound, a strong reducing agent would be expected to cleave the nitrogen-sulfur bond. Depending on the specific pathway, this could lead to the formation of o-toluidine (B26562) and inorganic sulfur species, or potentially 2-methylbenzenethiol (B91028) (o-thiocresol) through a more complex transformation.

The more common reduction pathway for related sulfur-nitrogen compounds involves cleavage to the corresponding amine.

The efficacy of the reduction depends significantly on the choice of the reducing agent.

Lithium Aluminum Hydride (LiAlH₄) is a very strong and non-selective reducing agent capable of reducing a wide variety of functional groups, including amides, esters, and other nitrogen and sulfur compounds. orgsyn.orgnih.govyoutube.comyoutube.com Given its high reactivity, LiAlH₄ would be expected to readily reduce the sulfinylamino group of this compound, likely cleaving the N-S bond to produce o-toluidine after an aqueous workup.

Sodium Borohydride (NaBH₄) is a milder and more selective reducing agent compared to LiAlH₄. organic-chemistry.orgorgsyn.org It is typically used for the reduction of aldehydes, ketones, and imines. organic-chemistry.org While it can reduce some activated sulfur-nitrogen compounds like N-sulfonylpyridinium salts, its ability to reduce a stable N-sulfinylamine like this compound is expected to be limited under standard conditions. researchgate.net It is generally not effective for the reduction of amides or esters. youtube.com Therefore, it is unlikely to be an effective agent for the reduction of the sulfinylamino group in this context.

Table 2: Efficacy of Common Reducing Agents for this compound

Reducing Agent Reactivity Expected Outcome Notes
Lithium Aluminum Hydride (LiAlH₄) High Reduction to o-toluidine A powerful, non-selective reducing agent. nih.govyoutube.com
Sodium Borohydride (NaBH₄) Low to Moderate Likely no reaction or very slow reaction A milder reducing agent, generally not reactive enough for this transformation. youtube.comorganic-chemistry.org

Table 3: List of Chemical Compounds

Compound Name
This compound
1-Methyl-2-(sulfonylamino)benzene
2-Methylbenzenethiol
2-(Sulfinylamino)benzoic acid
2-(Sulfonylamino)benzoic acid
Diisobutylaluminium hydride
Hydrogen Peroxide
Lithium Aluminum Hydride
meta-Chloroperoxybenzoic acid
o-Toluidine
Potassium Permanganate

Nucleophilic Substitution Processes

The sulfinylamino group features an electrophilic sulfur atom, making it susceptible to attack by various nucleophiles. This reactivity is central to the derivatization of N-sulfinylanilines.

The sulfur atom in the N=S=O group of N-sulfinylanilines is electron-deficient and thus a target for nucleophiles. While specific studies on this compound are not extensively detailed in the literature, the reactivity of analogous N-acyl sulfenamides and related sulfur-nitrogen compounds provides insight into potential reaction pathways.

Thiols are effective nucleophiles that can readily attack electrophilic sulfur centers. nih.govyoutube.com For instance, the reaction of N-acetyl sulfenamides with thiols proceeds under mild conditions to yield unsymmetrical disulfides, with acetamide (B32628) as a byproduct. nih.gov This suggests that this compound could react with thiols, where the thiol attacks the sulfinyl sulfur, leading to the cleavage of the S-N bond. The greater polarizability and nucleophilicity of sulfur compared to nitrogen often favor this type of reaction. reddit.com

Amines and ammonia, being good nucleophiles due to the lone pair on the nitrogen atom, can also be expected to react with the sulfinylamino group. In related systems, the nucleophilic attack of an amine on an activated sulfonyl species is a key step in the formation of sulfonamides. researchgate.net This principle suggests a similar reaction for this compound with amines or ammonia, which would involve the nucleophilic nitrogen attacking the electrophilic sulfur atom.

The general reactivity of thiols and thiolates as nucleophiles is well-established. youtube.com They participate in nucleophilic substitution reactions with various electrophiles. youtube.com Thiolate anions, being even better nucleophiles than neutral thiols, would be particularly effective in attacking the sulfinyl group. youtube.com

Table 1: Expected Reactivity of this compound with Nucleophiles

NucleophileExpected Reaction TypePotential Product Class
Thiols (R-SH)Nucleophilic substitution at sulfurDisulfides (Ar-S-S-R)
Amines (R-NH₂)Nucleophilic substitution at sulfurSulfurous diamides
Ammonia (NH₃)Nucleophilic substitution at sulfurSulfinamide derivatives

This table is based on the general reactivity of related sulfur-nitrogen compounds.

The reaction of this compound with nucleophiles can lead to the formation of substituted benzenamines. For example, hydrolysis of the sulfinylamino group would yield 2-methylaniline. More complex substituted benzenamines can be accessed through multi-step synthetic pathways that may involve the initial modification of the sulfinylamino group.

While direct conversion of the sulfinylamino group to other substituted amines via nucleophilic substitution is plausible, alternative modern synthetic methods also provide routes to substituted anilines. For instance, a catalyst- and additive-free method for synthesizing 2-benzyl-N-substituted anilines has been developed using (E)-2-arylidene-3-cyclohexenones and primary amines, proceeding through an imine condensation–isoaromatization sequence. beilstein-journals.org This highlights the diverse strategies available for the synthesis of substituted benzenamines, which could be complementary to reactions involving the sulfinylamino moiety.

Aromatic Ring Reactivity and Directed Substitution

The substitution pattern of the benzene ring in this compound during electrophilic aromatic substitution is governed by the directing effects of both the methyl and the sulfinylamino substituents.

In electrophilic aromatic substitution, the substituents already present on the benzene ring determine the position of the incoming electrophile. organicchemistrytutor.com These directing effects are a consequence of both inductive and resonance effects. libretexts.org

The methyl group is an activating group and an ortho, para-director. libretexts.org It donates electron density to the ring through an inductive effect, which stabilizes the carbocation intermediates (Wheland intermediates) formed during the substitution. The intermediates for ortho and para attack are more stabilized than the meta intermediate because a resonance structure places the positive charge directly on the carbon atom bearing the methyl group, allowing for greater stabilization. libretexts.org

On the other hand, the sulfinylamino group (-N=S=O) is expected to be a deactivating group and a meta-director. This is by analogy to related groups like the nitro group (-NO₂) and sulfonyl groups, which are strongly electron-withdrawing. wikipedia.orgyoutube.com These groups withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.org

In this compound, the two substituents have competing directing effects. The activating ortho, para-directing methyl group is positioned ortho to the deactivating sulfinylamino group. The outcome of an electrophilic substitution reaction on this molecule would depend on the reaction conditions and the nature of the electrophile, but generally, the activating group's influence is more dominant. However, steric hindrance from the adjacent bulky sulfinylamino group might disfavor substitution at the ortho position (C6) to the methyl group. Therefore, substitution would be expected to occur primarily at the para position (C4) to the methyl group.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentElectronic EffectReactivity EffectDirecting Effect
-CH₃ (Methyl)Electron-donating (inductive)Activatingortho, para
-N=S=O (Sulfinylamino)Electron-withdrawing (inductive/resonance)Deactivatingmeta (expected)

Intermolecular and Intramolecular Reaction Pathways

The sulfinylamino group can participate in various pericyclic reactions, including cycloadditions, which represent a significant aspect of its reactivity.

N-sulfinylanilines are known to participate in cycloaddition reactions, acting as reactive components. One of the most common types of reactions is the [4+2] cycloaddition, or Diels-Alder reaction. In some cases, the N-sulfinylaniline can act as a diene. For example, the synthesis of certain heterocyclic compounds has been achieved through the Diels-Alder reaction of N-sulfinylanilines with dienophiles. documentsdelivered.com

Furthermore, the N=S bond in the sulfinylamino group can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones. researchgate.netresearchgate.net These reactions are valuable for the construction of five-membered heterocyclic rings. The mechanism and regioselectivity of such reactions can be complex and are often studied using computational methods like Molecular Electron Density Theory (MEDT). researchgate.net The electronic nature of the substituents on both the N-sulfinylaniline and the 1,3-dipole plays a crucial role in determining the outcome of the reaction.

Formation and Reactivity of Iminoketene Intermediates

Proposed Reaction Mechanisms

Understanding the reaction mechanisms of this compound is crucial for predicting its behavior and harnessing its synthetic potential. The electronic nature of the sulfinyl group is central to these mechanisms.

The sulfur atom in the sulfinylamino group (–N=S=O) is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms. This makes it an electrophilic center, susceptible to attack by nucleophiles. The electrophilicity can be tuned by substituents on the aromatic ring. Electron-withdrawing groups on the phenyl ring increase the positive charge on the sulfur atom, enhancing its reactivity toward nucleophiles. researchgate.net Conversely, electron-donating groups like the methyl group in this compound would slightly decrease this electrophilicity compared to the unsubstituted N-sulfinylaniline.

This electrophilic character is fundamental to the preparative chemistry of sulfinylamines, which are typically synthesized by reacting a primary amine with thionyl chloride (SOCl₂), a strong electrophile. wikipedia.org The N=S=O group itself can be considered an analogue of sulfur dioxide, a well-known electrophile. wikipedia.org

The electrophilic sulfur center of N-sulfinylamines readily reacts with a wide range of nucleophiles. These reactions often involve the addition of the nucleophile to the sulfur atom, followed by subsequent transformations. For instance, sulfinylamines can react with organometallic reagents, amines, and other nucleophiles. nih.gov

In a general sense, the reaction can be depicted as the nucleophile attacking the sulfur atom, which can lead to substitution at the sulfur center. The versatility of this interaction allows for the synthesis of diverse organosulfur compounds.

Table 2: Reactivity of N-Sulfinylamines with Various Nucleophiles

NucleophileReagent TypeGeneral Product Type
AminesNitrogen NucleophileTransamination-like products
AlkoxidesOxygen NucleophileSubstitution products
Grignard Reagents (R-MgX)Carbon NucleophileSulfoxides
Azide (N₃⁻)Nitrogen NucleophileSubstitution products
Sulfide (B99878)/Selenide IonsSulfur/Selenium NucleophileThio/Seleno analogues

The sulfinyl group is inherently chiral when the sulfur atom bears two different substituents and a lone pair, as is the case in many of its derivatives like sulfoxides. When a reaction occurs at the sulfur center of a chiral sulfinyl compound, the stereochemical outcome is of significant interest.

In nucleophilic substitution reactions at the sulfur atom of a related sulfinyl compound, the reaction often proceeds with an inversion of stereochemistry at the sulfur center. nih.gov This outcome is consistent with a mechanism analogous to an Sₙ2 reaction, where the nucleophile attacks from the side opposite to the leaving group. This stereochemical control is a powerful tool in asymmetric synthesis, allowing for the creation of specific stereoisomers of sulfur-containing molecules, which are valuable in pharmaceuticals and materials science. researchgate.net The study of sulfinyl radicals, generated from precursors like sulfinyl sulfones, also reveals stereospecific outcomes in their subsequent reactions. nih.gov

Spectroscopic Characterization and Structure Elucidation

Advanced Spectroscopic Methods for Structural Assignment

Modern spectroscopic methods offer a powerful arsenal (B13267) for the elucidation of molecular structures. For 1-methyl-2-(sulfinylamino)benzene, these techniques provide insights into the connectivity of atoms, the electronic environment of nuclei, and the vibrational modes of functional groups.

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Analysis: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons, due to their deshielding within the benzene (B151609) ring, would appear in the downfield region, typically between δ 6.5 and 8.0 ppm. libretexts.org The presence of two different substituents on the aromatic ring (a methyl group and a sulfinylamino group) would lead to a complex splitting pattern for the four aromatic protons, likely appearing as multiplets. The methyl group protons, being attached to the aromatic ring, are expected to resonate as a singlet in the region of δ 2.0-3.0 ppm. libretexts.org

Carbon-13 (¹³C) NMR Analysis: The ¹³C NMR spectrum would provide information on the number of unique carbon environments. For this compound, six distinct signals are expected for the aromatic carbons, and one signal for the methyl carbon. The aromatic carbons typically resonate in the range of δ 120-150 ppm. libretexts.orglibretexts.org The carbon atom attached to the nitrogen of the sulfinylamino group and the carbon bearing the methyl group would have their chemical shifts influenced by these substituents. The methyl carbon signal is anticipated to appear in the upfield region of the spectrum.

To illustrate the expected chemical shift ranges, the following interactive data table provides typical ¹H and ¹³C NMR chemical shifts for related aromatic structures.

Proton Type Expected ¹H Chemical Shift (ppm) Carbon Type Expected ¹³C Chemical Shift (ppm)
Aromatic (Ar-H)6.5 - 8.0Aromatic (Ar-C)120 - 150
Benzylic (Ar-CH₃)2.0 - 3.0Benzylic (Ar-CH₃)~20 - 30

The precise chemical shifts of the aromatic protons in this compound would be influenced by the electronic effects of both the electron-donating methyl group and the electron-withdrawing sulfinylamino group. The interpretation of the spin-spin coupling constants (J-values) between adjacent aromatic protons would be crucial for determining their relative positions on the benzene ring. youtube.comlibretexts.org Ortho-coupling constants are typically in the range of 6-10 Hz, meta-coupling constants are smaller (2-3 Hz), and para-coupling is often not resolved. libretexts.orgamherst.edu Analysis of these coupling patterns would allow for the unambiguous assignment of each aromatic proton signal.

NMR perturbation studies are a powerful set of techniques used to probe the interactions between a molecule and its environment or to confirm structural assignments. acs.org These studies involve systematically altering a parameter, such as solvent, temperature, or the concentration of a binding partner, and observing the resulting changes in the NMR spectrum, particularly in the chemical shifts and relaxation rates of the nuclei.

For a molecule like this compound, NMR perturbation studies could be employed to:

Investigate intermolecular interactions: By changing the solvent, one could study the effect of solvent polarity on the chemical shifts of the protons and carbons, providing insights into the solute-solvent interactions.

Probe conformational dynamics: Temperature-dependent NMR studies could reveal information about the rotational barriers around the C-N and N-S bonds.

Map binding sites: In the presence of a binding partner, such as a metal ion or a protein, changes in the chemical shifts of specific protons and carbons of this compound can identify the atoms involved in the interaction.

Vibrational spectroscopy, particularly FT-IR, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N=S=O group, the aromatic ring, and the C-H bonds. Based on studies of related sulfinylanilines, the asymmetric and symmetric stretching vibrations of the N=S=O group are expected to appear in the region of 1250-1350 cm⁻¹ and 1100-1150 cm⁻¹, respectively. rsc.org

The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-H stretching of the methyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ region. orientjchem.org The C-N stretching vibration is expected in the range of 1200-1350 cm⁻¹. orientjchem.org

An illustrative data table of expected FT-IR absorption bands is provided below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N=S=OAsymmetric Stretch1250 - 1350
N=S=OSymmetric Stretch1100 - 1150
Aromatic C-HStretch> 3000
Aliphatic C-H (CH₃)Stretch< 3000
Aromatic C=CStretch1450 - 1600
C-NStretch1200 - 1350

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC would serve to separate the compound from a mixture, with its retention time providing an initial identifying characteristic. Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments. This information provides the molecular weight of the compound and, through fragmentation analysis, reveals structural details. The presence of nitrogen results in a molecular ion peak with an odd nominal mass, a key feature in the mass spectrum of this compound. miamioh.edu

The fragmentation pattern observed in the mass spectrum is a molecular fingerprint that is highly useful for structural confirmation. libretexts.org When the molecular ion of this compound fragments, it is expected to follow predictable pathways based on the stability of the resulting ions and neutral losses.

Key fragmentation pathways would include:

Loss of SO: A common fragmentation for sulfinyl compounds, leading to a significant peak at [M-48]⁺.

Loss of a methyl radical (CH₃): Cleavage of the methyl group from the benzene ring would produce an [M-15]⁺ ion.

Formation of the tropylium (B1234903) ion: Aromatic compounds with a methyl group often rearrange upon fragmentation to form the highly stable tropylium cation at m/z 91. youtube.com

Loss of HCN: A characteristic fragmentation for anilines and related compounds can also occur. miamioh.edu

Analyzing these fragments allows for the confirmation of the various structural components of the molecule. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound Molecular Weight of C₈H₉NSO = 167.23 g/mol

m/zPredicted Fragment IonIdentity of Lost Neutral Fragment
167[C₈H₉NSO]⁺Molecular Ion (M⁺)
152[C₇H₆NSO]⁺CH₃
119[C₈H₉N]⁺SO
91[C₇H₇]⁺C₂H₂N, SO (rearrangement)
77[C₆H₅]⁺CH₂NSO

Conformational Analysis and Geometrical Studies

Understanding the three-dimensional structure and conformation of this compound is crucial as it influences the molecule's reactivity and physical properties.

Experimental Determination of Molecular Conformation

While specific experimental data for this compound is scarce, the conformation can be inferred from studies on similar molecules. X-ray diffraction analysis performed on substituted N-sulfinylanilines has shown that the Ar–N=S=O fragment tends to adopt a planar or nearly planar conformation. core.ac.uk In these structures, the sulfinyl group is typically found in a Z configuration relative to the aromatic ring. core.ac.uk The presence and position of the ortho-methyl group in this compound would likely introduce some steric strain, potentially causing a slight deviation from planarity in the C-N-S-O dihedral angle.

Integration of Spectroscopic Data for Comprehensive Structure Elucidation

A conclusive structural determination of this compound is achieved by integrating data from multiple spectroscopic techniques. mdpi.com Each method provides a piece of the structural puzzle, and their combination leads to an unambiguous assignment.

The process involves:

Determining the Molecular Formula: High-resolution mass spectrometry provides the exact mass of the molecular ion, which allows for the calculation of the unique elemental formula (C₈H₉NSO).

Identifying Functional Groups: Raman (and IR) spectroscopy confirms the presence of the key functional groups: the aromatic ring, the methyl group, and the N=S=O moiety, through their characteristic vibrational frequencies.

Confirming Connectivity: The fragmentation pattern from mass spectrometry validates the arrangement of these functional groups. For example, the loss of a methyl group ([M-15]) and the presence of a tropylium ion (m/z 91) confirm the methyl-benzene structure, while the loss of SO ([M-48]) confirms the sulfinylamino group. The specific fragmentation pathways can help to confirm the ortho substitution pattern.

Elucidating 3D Structure: While Raman and MS provide primary structural information, techniques like X-ray crystallography on suitable crystals would provide definitive proof of the molecular conformation, bond lengths, and bond angles. core.ac.uk

By combining these methods, a comprehensive and validated structure of this compound can be established.

Computational and Theoretical Chemistry of 1 Methyl 2 Sulfinylamino Benzene

Quantum Chemical Investigations

Quantum chemical investigations provide profound insights into the electronic structure, stability, and reactivity of molecules. For 1-methyl-2-(sulfinylamino)benzene, these methods could elucidate the interplay between the methyl and sulfinylamino groups on the benzene (B151609) ring.

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is an ideal method to study the properties of this compound.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this would involve calculating the electronic energy at various atomic arrangements to find the structure with the minimum energy. This process would reveal key bond lengths, bond angles, and dihedral angles.

Potential energy surface (PES) mapping could further explore the conformational landscape, identifying different stable conformers and the energy barriers between them. This would be particularly important for understanding the rotational freedom around the C-N and N-S bonds.

Hypothetical Optimized Geometry Parameters for this compound

ParameterHypothetical Value
C-N Bond Length1.40 Å
N-S Bond Length1.65 Å
S=O Bond Length1.48 Å
C-S-N Bond Angle110°
C-N-S=O Dihedral Angle15°

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical stability. A smaller gap generally implies higher reactivity.

For this compound, analysis of the HOMO and LUMO would indicate the most likely sites for electrophilic and nucleophilic attack. The distribution of these orbitals across the molecule would highlight the influence of the methyl and sulfinylamino substituents on the aromatic ring's reactivity.

Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalHypothetical Energy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap 5.3

DFT calculations can accurately predict various spectroscopic properties. For this compound, this would include:

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts would provide valuable data for confirming the molecule's structure and for the interpretation of experimental NMR spectra.

Vibrational Frequencies: Calculation of the vibrational frequencies (infrared and Raman spectra) would help in identifying the characteristic vibrational modes of the molecule. Comparing these theoretical frequencies with experimental data can confirm the calculated minimum energy structure.

Theoretical Conformation Studies

Beyond simple geometry optimization, dedicated conformational studies would systematically explore the different spatial arrangements of the sulfinylamino group relative to the methyl-substituted benzene ring. This would involve rotating the bonds connecting the substituent to the ring and calculating the energy at each step to identify all low-energy conformers and the transition states that connect them. This information is critical for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Scaled Quantum Mechanics Force Field (SQMFF) Methodology

The SQMFF methodology is a technique used to improve the accuracy of calculated vibrational frequencies. It involves scaling the calculated force constants from a quantum chemical calculation (like DFT) to better match experimental vibrational spectra. Applying this method to this compound would lead to a more reliable assignment of its experimental infrared and Raman bands, providing a more detailed and accurate picture of its vibrational behavior.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions over time. In the context of this compound and related N-sulfinylamines, MD simulations can provide valuable insights into their conformational flexibility, solvation effects, and interactions with biological macromolecules.

Prediction of Ligand-Receptor Interactions (General Relevance)

While specific molecular dynamics simulation studies on this compound are not extensively documented in publicly available literature, the general principles of using these simulations to predict ligand-receptor interactions are well-established and can be applied to this compound. Computational techniques are crucial in identifying and understanding the interactions between ligands and protein receptors, which is of significant interest in structure-based drug design nih.gov.

The N-sulfinylamino functional group, with its unique electronic and steric properties, can participate in various non-covalent interactions with protein residues. These interactions are fundamental to the stability of a ligand-receptor complex. MD simulations can model these interactions with a high degree of accuracy, predicting the binding affinity and mode of interaction. For instance, studies on sulfonamides and their analogues, which are structurally related to N-sulfinylamines, have utilized the FK506-binding protein 12 (FKBP12) as a model system to investigate ligand-protein interactions acs.orgresearchgate.net. These studies have revealed that the oxygen atoms of the sulfonyl group are key binding motifs, often engaging in hydrogen bonds and other conserved interactions with the protein acs.org. It is plausible that the sulfinyl group in this compound could engage in similar interactions.

MD simulations can also elucidate the role of water molecules in the binding site, which can mediate interactions between the ligand and the receptor. The dynamic nature of these simulations allows for the observation of conformational changes in both the ligand and the protein upon binding, providing a more realistic representation of the biological system compared to static docking models. Such computational approaches can guide the synthesis of novel compounds with improved binding affinities and specificities newcastle.edu.au. The development of homology models for receptors where a crystal structure is unavailable further expands the applicability of these computational methods newcastle.edu.aumdpi.com.

Table 1: Key Interactions in Ligand-Receptor Binding Predicted by Molecular Dynamics

Interaction TypeDescriptionPotential Relevance for this compound
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.The oxygen and nitrogen atoms of the sulfinylamino group can act as hydrogen bond acceptors, while the N-H group (in the protonated form) could be a donor.
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules.The methyl and benzene groups of the compound can interact with hydrophobic pockets in a receptor.
π-π StackingAttractive, noncovalent interactions between aromatic rings.The benzene ring can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.These forces contribute to the overall binding affinity and are dependent on the shape complementarity between the ligand and the receptor.

Mechanistic Elucidation through Computational Analysis

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions. By modeling reaction pathways and transition states, researchers can gain a deeper understanding of reaction kinetics and stereochemical outcomes.

Probing Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms. For N-sulfinylamines, computational studies have provided detailed insights into their reactivity. A comparative study on the hydrolysis of H-, CF3-, CH3-, and Ph-substituted N-sulfinylamines (R-NSO) was performed using B3LYP/6-31+G(2d,2p) level of theory nih.gov. The study found that a "two-water-molecule" model was sufficient to describe the concerted hydrolysis reaction for this class of compounds nih.gov.

The calculations revealed that, unlike isocyanates which predominantly hydrolyze across the N=C bond, N-sulfinylamines can react across both the N=S and S=O bonds nih.gov. This difference in reactivity is attributed to the proton affinities of the nitrogen and oxygen atoms. The study also established a correlation between the charges on the sulfur atom and the activation enthalpy for hydrolysis, indicating that the reactivity of an N-sulfinylamine toward water increases with the electron-withdrawing ability of the substituent nih.gov.

DFT calculations are also instrumental in mapping the potential energy surface of a reaction, allowing for the identification of intermediates and transition states. For example, in the Chan-Lam coupling of sulfenamides, a related class of compounds, a computational mechanistic study revealed that N-arylation is both kinetically and thermodynamically favorable, with deprotonation of the sulfenamide nitrogen atom occurring prior to reductive elimination nih.gov. Such detailed mechanistic insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Table 2: Calculated Activation Enthalpies for the Hydrolysis of Substituted N-Sulfinylamines

Substituent (R)Activation Enthalpy (kcal/mol)
HData not specified in abstract
CH3Data not specified in abstract
PhData not specified in abstract
CF3Data not specified in abstract
Data derived from a comparative computational study. The trend indicates increased reactivity with more electron-withdrawing substituents. nih.gov

Understanding Enantiocontrol Modes in Asymmetric Reactions

Computational studies are invaluable for understanding the origins of stereoselectivity in asymmetric reactions. For reactions involving chiral sulfinyl compounds, DFT calculations can be used to model the transition states leading to different stereoisomers and to determine their relative energies. This allows for a rationalization of the observed enantioselectivity and can guide the design of new chiral auxiliaries and catalysts acs.org.

In the context of N-sulfinyl compounds, computational models have been used to explain the diastereoselectivity in nucleophilic additions to chiral N-tert-butanesulfinyl imines. For instance, a proposed cyclic transition state, determined by the coordination of the imine nitrogen and the sulfinyl oxygen to a metal cation, can explain the observed facial selectivity of the nucleophilic attack nih.gov. The model suggests that the substituents on the imine and the nucleophile adopt positions that minimize steric and electronic repulsions, leading to the preferential formation of one diastereomer.

Furthermore, computational investigations can shed light on more subtle stereochemical phenomena, such as orientational chirality. In a study involving a chiral amide auxiliary, DFT calculations were used to support and explain the observed asymmetric induction. The calculations showed that the energy of the system is minimized when the bulky groups are oriented away from each other in the transition state, leading to the formation of a specific orientational isomer acs.org. These computational insights are crucial for the development of new stereoselective synthetic methodologies.

Table 3: Common Computational Approaches for Studying Enantiocontrol

Computational MethodApplication in Asymmetric ReactionsInformation Gained
Density Functional Theory (DFT)Calculation of transition state energies for different stereochemical pathways.Relative activation energies, prediction of the major enantiomer/diastereomer, understanding the role of non-covalent interactions in stereodifferentiation.
Molecular Mechanics (MM)Conformational analysis of chiral catalysts and substrates.Identification of low-energy conformations that are likely to participate in the reaction.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling large systems, such as enzyme-catalyzed reactions, where the active site is treated with a high level of theory (QM) and the rest of the system with a lower level (MM).Understanding enantioselectivity in biological systems and large catalyst assemblies.

Research Applications of 1 Methyl 2 Sulfinylamino Benzene in Synthetic Chemistry

Role as a Fundamental Building Block in Organic Synthesis

1-Methyl-2-(sulfinylamino)benzene serves as a pivotal starting material in organic synthesis, primarily owing to the reactive nature of the sulfinylamino group. This functional group can act as an electrophile at the sulfur atom and as a diene component in cycloaddition reactions, providing pathways to a multitude of organosulfur compounds. nih.govwikipedia.org

Synthesis of Diverse Organosulfur Compounds

The structural framework of this compound allows for its conversion into various classes of organosulfur compounds, including sulfonyl and sulfide (B99878) derivatives, as well as complex heterocyclic systems. researchgate.net

While direct conversion of N-sulfinylamines to sulfonyl and sulfide derivatives is not the most common route, their transformation into more versatile intermediates like sulfinamides opens up pathways to these classes of compounds. The reaction of N-sulfinylamines with organometallic reagents, such as Grignard or organolithium reagents, can yield sulfinamides. nih.govacs.orgacs.org These sulfinamides can then be further transformed. For instance, oxidation of the corresponding thiol, which could potentially be generated from the sulfinamide, would lead to sulfonyl derivatives.

Table 1: Potential Synthetic Route to Sulfonyl Derivatives

StepReactant(s)Intermediate/ProductGeneral Transformation
1This compound, Organometallic Reagent (e.g., RMgX)N-(o-tolyl)sulfinamideSulfinamide formation
2N-(o-tolyl)sulfinamideo-TolylthiolReduction to thiol
3o-Tolylthiolo-Tolylsulfonyl derivativeOxidation

This table outlines a plausible, though not directly cited, multi-step pathway from this compound to sulfonyl derivatives based on known general transformations of related compounds.

A significant application of N-sulfinylanilines, including this compound, is their role as dienes in Diels-Alder reactions. researchgate.netacs.org This reactivity is harnessed to construct sulfur-containing heterocyclic systems. Specifically, they react with dienophiles like norbornene and norbornadiene to yield benzo-ortho-thiazine S-oxides. researchgate.net In these [4+2] cycloaddition reactions, the N-sulfinylaniline acts as a 1-aza-3-thia-1,3-diene. The reaction with norbornene leads to the formation of a six-membered thiazine (B8601807) ring fused to the benzene (B151609) and norbornane (B1196662) systems. researchgate.netacs.org

Studies on substituted N-sulfinylanilines have shown that the position of substituents on the aniline (B41778) ring can influence the regioselectivity of the cycloaddition. For instance, the methyl group in meta-N-sulfinyl toluidine directs the incoming dienophile to the para-position relative to the methyl group. researchgate.net This suggests that the ortho-methyl group in this compound would similarly influence the stereochemical outcome of the reaction.

Table 2: Diels-Alder Reaction of N-Sulfinylanilines with Norbornadiene

N-Sulfinylaniline ReactantDienophileProduct Type
N-SulfinylanilineNorbornadieneBenzo-ortho-thiazine S-oxide adduct
p-N-SulfinyltoluidineNorbornadieneSubstituted Benzo-ortho-thiazine S-oxide adduct
m-N-SulfinyltoluidineNorbornadieneSubstituted Benzo-ortho-thiazine S-oxide adduct

Data sourced from studies on the Diels-Alder reactions of N-sulfinylanilines. researchgate.netdntb.gov.ua

Precursor for Advanced Chemical Entities

Beyond fundamental organosulfur compounds, this compound is a precursor for more complex and specialized chemical structures with potential applications in medicinal chemistry and materials science.

Sulfonimidamides, which are aza-analogues of sulfonamides, are an emerging class of compounds in medicinal chemistry. nih.govnih.gov A common route to their synthesis involves the conversion of sulfinamides. nih.govorganic-chemistry.org Therefore, a plausible pathway to sulfonimidamides from this compound involves its initial conversion to the corresponding N-(o-tolyl)sulfinamide. This can be achieved by reacting the N-sulfinylamine with an organometallic reagent. nih.gov

Once the sulfinamide is formed, it can be converted to a sulfonimidamide through an oxidative amination process. For example, reacting the N-aryl sulfinamide with an amine in the presence of an oxidizing agent like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent can furnish the desired sulfonimidamide. nih.govrsc.org

Table 3: Plausible Two-Step Synthesis of Sulfonimidamides

StepStarting MaterialReagentsIntermediate/Product
1This compoundOrganometallic Reagent (e.g., R'MgX)N-(o-tolyl)sulfinamide
2N-(o-tolyl)sulfinamideAmine (R''NH2), Oxidizing Agent (e.g., NCS)N-aryl-N'-alkyl/aryl-sulfonimidamide

This table outlines a potential synthetic strategy based on the established reactivity of N-sulfinylamines to form sulfinamides nih.gov and the subsequent conversion of sulfinamides to sulfonimidamides. nih.govorganic-chemistry.org

As an extension of their utility in forming sulfur-containing heterocycles, the Diels-Alder adducts derived from N-sulfinylanilines serve as precursors to cyclic sulfonamides. The benzo-ortho-thiazine S-oxides formed in the cycloaddition reaction can be oxidized to the corresponding S,S-dioxides. acs.org These resulting structures are cyclic sulfonamides, a class of compounds that is of significant interest in medicinal chemistry. The synthesis of cyclic sulfonamides from N-sulfinyl-3-(trifluoromethyl)aniline and norbornenes has been demonstrated, highlighting the viability of this approach. acs.org This methodology provides a pathway to complex, fused-ring cyclic sulfonamides that would be challenging to access through other synthetic routes.

Development of Chiral Auxiliaries and Reagents

Chiral sulfinyl compounds are crucial in asymmetric synthesis, serving as auxiliaries, ligands, and catalysts. acs.org The sulfinyl group's ability to confer chirality and influence the stereochemical outcome of reactions makes it a valuable tool for chemists. acs.orgyale.edu

Applications in Asymmetric Synthesis (e.g., Asymmetric Oxidation of Sulfenamides)

The development of methods for the asymmetric oxidation of sulfenamides to produce chiral sulfinamides is an area of significant research interest. acs.orgnih.gov Chiral N-sulfinylamines, derived from compounds like this compound, can act as chiral auxiliaries, guiding the stereoselective formation of new stereocenters. chemrxiv.orgchemrxiv.org

One notable application is the use of chiral Brønsted acids to catalyze the asymmetric oxidation of N-acyl sulfenamides with hydrogen peroxide. nih.gov This method provides an efficient route to chiral N-acyl sulfinamides with high enantioselectivity. nih.gov The N-H bond in sulfenamides is key, as it can form hydrogen bonds with the chiral catalyst, facilitating the stereoselective oxidation. acs.orgresearchgate.net The resulting enantioenriched sulfinamides can be further derivatized to other valuable chiral compounds, such as sulfoxides, without loss of enantiomeric purity. acs.org

Recent research has also explored the use of enantiopure N-H oxaziridines for the electrophilic amination of sulfenamides, leading to the synthesis of enantiomerically enriched sulfinamidines. uni-muenchen.de These studies highlight the ongoing efforts to expand the toolbox of asymmetric synthesis by leveraging the unique properties of sulfinyl-containing compounds.

Intermediacy in Agrochemical and Pharmaceutical Research and Development

While this article strictly excludes discussion of biological activity, it is pertinent to note that sulfinyl-containing compounds are of increasing interest to the pharmaceutical and agrochemical industries. acs.org The structural motifs present in derivatives of this compound are relevant to the design of new chemical entities in these sectors. yale.edu

Rational Design of Derivatives for Structure-Reactivity Studies (Excluding Biological Activity)

The systematic modification of the structure of this compound allows for detailed investigations into structure-reactivity relationships. nih.gov By introducing different substituents onto the benzene ring, chemists can modulate the electronic and steric properties of the molecule and observe the resulting effects on its reactivity in various chemical transformations. libretexts.orgyoutube.com

For example, the introduction of electron-donating or electron-withdrawing groups can influence the nucleophilicity of the nitrogen atom and the reactivity of the sulfinyl group. libretexts.org These studies are fundamental to understanding reaction mechanisms and to the rational design of more efficient reagents and catalysts for synthetic applications. nih.gov The insights gained from these studies can guide the development of new synthetic methodologies.

Comparative Chemical Studies with Analogous Compounds

To better understand the unique properties of the sulfinylamino group, comparative studies with analogous functional groups are essential.

Analysis of Sulfinylamino vs. Sulfonyl Functional Group Impacts on Reactivity and Synthetic Utility

The sulfinylamino (-S(O)NH-) and sulfonyl (-SO2-) functional groups, while both containing sulfur and oxygen, exhibit distinct chemical properties that influence the reactivity and synthetic utility of the parent molecule. The sulfonyl group is generally considered to be more electron-withdrawing than a carbonyl group, which in turn is more electron-withdrawing than a sulfinyl group. researchgate.net This difference in electron-withdrawing strength affects the acidity of adjacent protons and the nucleophilicity of nearby atoms. researchgate.net

In the context of benzene derivatives, a sulfonyl group is a deactivating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the meta position. libretexts.orgmsu.edu The reactivity of sulfinylamines in such reactions is more nuanced and depends on the specific reaction conditions and the nature of the substituents on the nitrogen and sulfur atoms. thecontentauthority.com The sulfinyl group's ability to act as a chiral center further distinguishes it from the achiral sulfonyl group, providing opportunities for stereoselective transformations. acs.org

Functional GroupKey Characteristics Relevant to Synthetic Chemistry
Sulfinylamino (-S(O)NH-) Chiral center at sulfur, moderately electron-withdrawing, can act as a hydrogen bond donor and acceptor.
Sulfonyl (-SO2-) Achiral, strongly electron-withdrawing, deactivating in electrophilic aromatic substitution.

Examination of Substituted Sulfinylamino Benzenes (e.g., 1-chloro-4-(sulfinylamino)benzene (B85061), 4-fluoro-1-methyl-2-(sulfinylamino)benzene)

The study of substituted sulfinylamino benzenes provides valuable insights into how different substituents on the aromatic ring modulate the compound's properties. For instance, the presence of a halogen atom, such as in 1-chloro-4-(sulfinylamino)benzene or 4-fluoro-1-methyl-2-(sulfinylamino)benzene, introduces both inductive and resonance effects that alter the electron density of the aromatic ring and the reactivity of the sulfinylamino group. libretexts.orglibretexts.org

Halogens are generally considered deactivating yet ortho-, para-directing in electrophilic aromatic substitution reactions. libretexts.org The specific halogen can also influence reactivity, with fluorine being the most electronegative and least deactivating among the common halogens. libretexts.org The interplay of these substituent effects with the inherent properties of the sulfinylamino group is a subject of ongoing research to fine-tune the reactivity and selectivity of these compounds in various synthetic applications.

CompoundKey Structural FeaturesPotential Impact on Reactivity
1-chloro-4-(sulfinylamino)benzene Chloro substituent in the para position.The electron-withdrawing nature of chlorine deactivates the ring towards electrophilic attack.
4-fluoro-1-methyl-2-(sulfinylamino)benzene Fluoro and methyl substituents.The electron-donating methyl group and the electron-withdrawing fluoro group have opposing effects on the ring's electron density.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-2-(sulfinylamino)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-methylbenzyl chloride with a sulfinylamine precursor in the presence of a base (e.g., KOH) under anhydrous conditions yields the target compound. Critical parameters include temperature control (0–5°C to prevent side reactions) and stoichiometric ratios (1:1.2 molar ratio of aryl halide to sulfinylamine). Evidence from analogous syntheses suggests yields of 60–75% after purification via column chromatography (hexane:ethyl acetate) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography to resolve the S–N bond geometry and torsional angles (e.g., C–S–S–C dihedral angles ~93°, indicating steric hindrance) .
  • NMR spectroscopy : 1^1H NMR should show distinct methyl group singlet(s) at δ 2.3–2.5 ppm and aromatic protons as multiplet(s) between δ 6.8–7.5 ppm. 13^{13}C NMR confirms sulfinylamino group presence via signals at δ 40–50 ppm (C–S) .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

  • Methodological Answer :

  • GC-MS : Use a non-polar column (e.g., DB-5MS) with electron ionization. The compound’s retention index (RI) can be estimated using homologs like 1-methyl-4-(2-propenyl)benzene (RI: ~1327) .
  • HPLC-UV : Optimize with a C18 column and mobile phase (acetonitrile:water, 70:30), detecting at λ = 254 nm. Calibration curves (R2^2 > 0.99) are essential for quantification .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation (LD50_{50} data for analogs suggest moderate toxicity).
  • Storage : Keep in amber glass vials at –20°C under nitrogen to prevent oxidation.
  • Spill Management : Neutralize with activated carbon and dispose as hazardous waste .

Advanced Research Questions

Q. How does the sulfinylamino group’s electronic environment influence the compound’s stability under varying pH?

  • Methodological Answer : Conduct pH-dependent stability studies (pH 2–12) using UV-Vis spectroscopy. The sulfinylamino group is prone to hydrolysis under acidic conditions (pH < 4), forming sulfinic acid derivatives. At pH 7–9, the compound is stable for >48 hours (data extrapolated from methyl p-tolyl sulfoxide analogs) .

Q. What computational methods predict the reactivity of this compound in ligand design?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV indicates moderate reactivity).
  • Molecular Dynamics : Simulate ligand-protein interactions (e.g., with cysteine-rich enzymes) using force fields like CHARMM. The sulfinylamino group’s dipole moment (~3.5 D) enhances binding affinity .

Q. How do contradictory crystallographic data arise in derivatives of this compound?

  • Methodological Answer : Discrepancies in S–S bond conformations (e.g., cis vs. trans) may stem from:

  • Crystallization Solvents : Polar solvents (e.g., ethanol) favor trans configurations, while non-polar solvents (toluene) stabilize cis.
  • Temperature : Slow cooling rates (<1°C/min) yield larger crystals with defined torsion angles, reducing disorder .

Q. Can this compound act as a chiral ligand in asymmetric catalysis?

  • Methodological Answer : Test enantioselectivity in model reactions (e.g., Pd-catalyzed cross-couplings). The sulfinyl group’s stereogenicity (R/S configuration) induces asymmetry. Chiral HPLC (Chiralpak IA column, heptane:IPA 90:10) can resolve enantiomers (α > 1.2). Preliminary data from biphenyl analogs show ee values up to 75% .

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